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Compound of Interest

3-(3-Methyl-4-
Compound Name:

nitrophenoxy)propan-1-amine
CAS No.: 874889-39-1

Cat. No.: B3058053

Get Quote
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Compound Name: 3-(3-Methyl-4-nitrophenoxy)propan-1-amine CAS Registry Number:
874889-39-1[1]

Executive Summary

CAS 874889-39-1 is a functionalized aryl ether intermediate characterized by a 3-methyl-4-
nitrophenoxy moiety linked to a primary propylamine.[1][2][3][4] It serves as a critical "linker-
scaffold” in medicinal chemistry, particularly in the synthesis of heterocycles, kinase inhibitors,
and PROTACSs where a defined distance between an aromatic core and a solubilizing amine or
further attachment point is required.

The primary synthetic challenge lies in the chemoselective installation of the propyl amine
chain while preserving the redox-sensitive nitro group. Standard reductive amination or nitrile
reduction strategies are unsuitable due to the high risk of reducing the nitro group to an aniline.
Therefore, this guide prioritizes a Gabriel Synthesis or Boc-Protection Strategy to ensure
orthogonal reactivity.
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Chemical Identity & Physicochemical Properties[5]

[6]

Property Specification
IUPAC Name 3-(3-Methyl-4-nitrophenoxy)propan-1-amine
Molecular Formula C10H14N203
Molecular Weight 210.23 g/mol
Pale yellow to off-white solid (typically as HCI
Appearance
salt)
B Soluble in DMSO, MeOH; HCI salt soluble in
Solubility
Water
) ~9.5 (Amine), ~ -0.5 (Nitro group inductive effect
pKa (Predicted)
on phenol)
LogP ~1.2 (Free base)

H-Bond Donors/Acceptors

1/4

Synthesis Strategy

Retrosynthetic Analysis

The disconnection approach focuses on the ether linkage (C-O bond formation) or the amine

deprotection.

e Disconnection A: Phenol Alkylation.

o Precursors: 3-Methyl-4-nitrophenol + Protected 3-aminopropyl electrophile.

o Critical Control Point: The nitro group at the para position makes the phenoxide less

nucleophilic than a standard phenol, requiring optimized basic conditions. Furthermore, the

nitro group is susceptible to reduction; therefore, catalytic hydrogenation (Hz2/Pd) is strictly

prohibited for the amine generation step.

Recommended Route: Modified Gabriel Synthesis
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This route uses N-(3-bromopropyl)phthalimide as the alkylating agent. It is robust, scalable,
and avoids reducing conditions.

Reaction Scheme (DOT Visualization)
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Figure 1: Chemoselective Synthesis via Gabriel Protocol preventing nitro reduction.

Detailed Experimental Protocol
Step 1: Alkylation (Ether Formation)

e Setup: Charge a 3-neck round-bottom flask with 3-Methyl-4-nitrophenol (1.0 eq) and
anhydrous DMF (10 vol).

» Base Addition: Add K2COs (2.0 eq) in a single portion. Stir at room temperature for 30
minutes to form the phenoxide anion. The solution will turn bright yellow/orange.

» Alkylation: Add N-(3-bromopropyl)phthalimide (1.1 eq) portion-wise.

o Reaction: Heat the mixture to 80°C for 4—6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or
HPLC. The phenol starting material should be consumed (<1%).

e Workup: Cool to RT. Pour the mixture into ice-water (50 vol). The intermediate phthalimide
usually precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with
EtOAc, wash with brine, dry over Na2SOas, and concentrate.

Step 2: Deprotection (Hydrazinolysis)

e Setup: Suspend the phthalimide intermediate (from Step 1) in Ethanol (10 vol).

o Cleavage: Add Hydrazine hydrate (3.0 eq).
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» Reaction: Heat to reflux (78°C) for 2—4 hours. A white precipitate (phthalhydrazide byproduct)

will form.

o Workup: Cool to RT. Filter off the white solid (phthalhydrazide).

¢ Isolation: Concentrate the filtrate. The residue is the crude amine.

 Purification (Salt Formation): Dissolve the residue in EtOAc or Et20. Add 4M HCI in Dioxane
dropwise. The HCI salt of CAS 874889-39-1 will precipitate. Filter and dry under vacuum.

Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the distinct pattern of the propyl chain and the trisubstituted

benzene ring.

Nucleus Shift (6 ppm) Multiplicity Integration Assignment
Ar-H (Ortho to
1H (DMSO-de) 8.05 d, J=9.0 Hz 1H ,
Nitro)
NHs*
7.90 (br) s 3H ]
(Ammonium)
Ar-H (Ortho to
7.05 d, J=2.5Hz 1H
Methyl)
Ar-H (Meta to
6.98 dd, J=9.0,25Hz 1H _
Nitro)
4.15 t, J=6.5 Hz 2H -O-CH2-
2.95 m 2H -CHz2-NHs*
2.55 S 3H Ar-CHs
2.05 m 2H -CH2-CH2-CHa-
Mass Spectrometry (LC-MS)
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« lonization Mode: ESI (+)
o Expected Mass: [M+H]* =211.23 m/z

o Fragment lons: Loss of NHs (194 m/z) or cleavage of the ether bond may be observed at
higher collision energies.

HPLC Purity Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um, 4.6 x 150 mm).

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% B to 95% B over 15 min.

Detection: UV @ 254 nm (Aromatic) and 300 nm (Nitro group absorption).

Handling, Safety, and Stability

Stability Profile

o Thermal Stability: The nitro group introduces potential thermal instability at very high
temperatures (>150°C). Do not distill the free base at atmospheric pressure.

e Hygroscopicity: The HCI salt is moderately hygroscopic. Store in a desiccator.

 Light Sensitivity: Nitro-aromatics can darken upon prolonged exposure to light. Store in
amber vials.

Safety Precautions

e Nitro Compounds: Generally considered potential mutagens. Handle with gloves and in a
fume hood.

e Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Use with extreme caution
during the deprotection step; quench excess hydrazine with bleach (sodium hypochlorite)
before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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